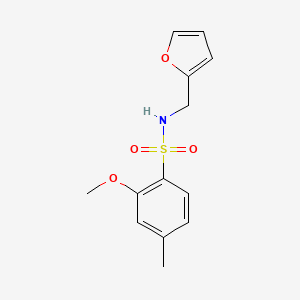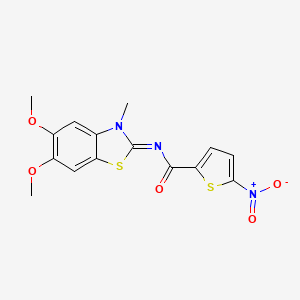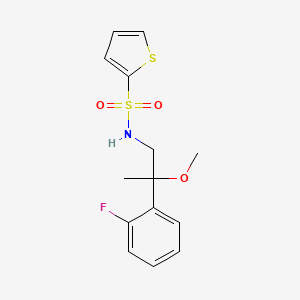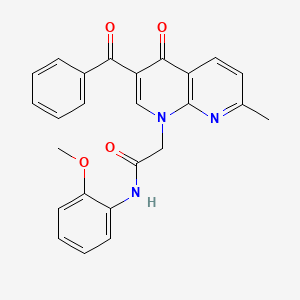![molecular formula C15H11ClN2OS B2566652 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol CAS No. 2279124-38-6](/img/structure/B2566652.png)
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol”, also known as CTAP, is a compound that has recently gained attention in the research community. It is a derivative of 1,3,4-thiadiazole, a moiety known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. For example, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H11ClN2OS . Its average mass is 302.779 Da and its monoisotopic mass is 302.028076 Da . The molecule has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm^3, a boiling point of 480.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.3±3.0 kJ/mol and a flash point of 244.3±31.5 °C .
Scientific Research Applications
Chlorogenic Acid and Pharmacological Effects
Chlorogenic acid, a phenolic compound with a structural moiety that resembles parts of the compound , has demonstrated a wide range of biological and pharmacological effects. It has been found to exhibit antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and a central nervous system stimulator. These activities suggest potential applications in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the possible therapeutic applications of phenolic compounds in a broad spectrum of diseases and conditions (M. Naveed et al., 2018).
Synthesis and Transformation of Phosphorylated Derivatives
Research on the synthesis of phosphorylated derivatives of 1,3-azoles, including thiazoles, has explored their chemical and biological properties. Such derivatives have been characterized by a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This suggests that compounds with a thiazole moiety, similar to the compound , may be useful in developing treatments for various health conditions (E. Abdurakhmanova et al., 2018).
Environmental Impact and Toxicity of Chlorophenols
The environmental impact and toxicity of chlorophenols have been extensively studied, providing insights into the fate and behavior of chlorinated compounds in the environment. Chlorophenols, which share the chlorophenyl group present in the compound of interest, have been found to exhibit moderate toxic effects on mammalian and aquatic life. This research area underscores the importance of understanding the environmental and health impacts of chlorinated organic compounds, which could be relevant for assessing the safety and environmental footprint of using similar compounds in various applications (K. Krijgsheld & A. D. Gen, 1986).
Future Directions
The future directions of “4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol” could involve further exploration of its biological activities. For instance, certain 1,3,4-thiadiazoles have displayed interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties . Therefore, “this compound” could potentially be explored for similar therapeutic possibilities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds have been found to influence a variety of biological pathways, leading to diverse downstream effects .
Pharmacokinetics
A similar compound, 4-[4-(4-chloro-phenyl)-thiazol-2-ylamino]-phenol (ski-ii), has been found to be orally bioavailable and detected in the blood for at least 8 hours . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
properties
IUPAC Name |
4-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)15-17-9-14(20-15)18-12-5-7-13(19)8-6-12/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXLIFNUIMSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2566576.png)
![N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2566577.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2566579.png)


![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2566586.png)
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)